(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid” is a chemical compound that belongs to the class of benzodiazepines . It has a molecular formula of C12H12N2O2 and an average mass of 216.240 .
Synthesis Analysis
The synthesis of this compound has been studied. It was obtained by intramolecular cyclization with CDI of N‐(2‐mercaptobenzoyl)‐L‐proline . This proline was prepared by demethylation of N‐(2‐methylthiobenzoyl)‐L‐proline t‐butyl ester, obtained via the Pummerer rearrangement of the corresponding sulphoxide and successive alkaline hydrolysis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1 .
Applications De Recherche Scientifique
Synthesis and Anti-HIV Activity
The synthesis and evaluation of novel pyrrolo annulated benzothiadiazepine acetic acids and their derivatives have been explored for their anti-HIV-1 activity. Notably, derivatives such as methyl 10,11-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-11-acetic-5,5-dioxide and 1,12b-dihydro-2H-azeto[2,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepin-2-one 8,8-dioxide have shown significant activity against HIV-1, highlighting the potential of these compounds in anti-HIV research (Silvestri et al., 1996).
DNA-Binding Behavior and Cytotoxicity
Research into the A-ring modifications of the DNA-binding antitumor agent DC-81 and its analogues has provided insights into structure-reactivity/cytotoxicity relationships. This study has not only advanced understanding of the PBD (pyrrolobenzodiazepine) ring system's DNA-binding characteristics but also contributed to the development of novel anticancer strategies, although no improvements in binding affinity or cytotoxicity were observed compared to DC-81 (Thurston et al., 1999).
Novel Synthesis Methods
New methods for synthesizing pyrrolo[1,2-a][1,4]benzodiazepines have been developed, showcasing innovative approaches to creating these compounds. These methods involve the synthesis of 5-(arylalkyl)-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepin-6-ones and their subsequent reduction to 5-(arylalkyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, expanding the toolbox for researchers in medicinal chemistry and drug development (Schindler et al., 2008).
Psychopharmacological Applications
Derivatives of pyrrolo[2,1-c][1,4]benzodiazepines have been investigated for their psychopharmacological properties, including their potential as anxiolytic agents. These studies offer promising avenues for the development of new therapeutic agents for anxiety and related disorders, contributing significantly to the field of neuropsychopharmacology (Wright et al., 1978).
Antitumor Agent Development
The compound SJG-136 (NSC 694501), which includes a pyrrolo[2,1-c][1,4]benzodiazepin moiety, is being developed as a DNA-interactive antitumor agent. This research underscores the compound's potential in cancer therapy, particularly highlighting the challenges and solutions in formulating and assaying such reactive compounds (Cheung et al., 2005).
Mécanisme D'action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Biochemical Pathways
The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include changes in neuronal excitability and neurotransmitter release.
Pharmacokinetics
The compound’s lipophilic nature suggests that it may be rapidly taken up by cells and distributed throughout the body .
Result of Action
The compound’s action on the GABA receptor-ionophore complex results in increased inhibitory neurotransmission. This can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilic nature may allow it to cross the blood-brain barrier more easily, enhancing its efficacy in the central nervous system .
Propriétés
IUPAC Name |
2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIIRAIAYMHVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.